N-(4-Chloro-3-nitrophenyl)-8-quinolinesulfonamide
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Overview
Description
N-(4-Chloro-3-nitrophenyl)-8-quinolinesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a quinoline backbone, a sulfonamide group, and a chloronitrophenyl moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-nitrophenyl)-8-quinolinesulfonamide typically involves multiple steps:
Sulfonation: The quinoline ring is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Coupling Reaction: The final step involves coupling the sulfonated quinoline with the nitrated chlorophenyl ring under basic conditions, often using a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-nitrophenyl)-8-quinolinesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Major Products
Reduction: 4-Amino-3-nitrophenyl-8-quinolinesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfone derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(4-Chloro-3-nitrophenyl)-8-quinolinesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are explored for their antimicrobial and anticancer properties. The presence of the nitro and sulfonamide groups contributes to its biological activity.
Industry
Industrially, this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-nitrophenyl)-8-quinolinesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its biological effects. The sulfonamide group can mimic natural substrates of enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-3-nitrophenyl)-8-quinolinesulfonamide: Known for its diverse applications and reactivity.
4-Chloro-3-nitrophenol: Used as a building block in the synthesis of dyes and drugs.
N-(4-Chloro-3-nitrophenyl)-N’-(3-methylphenylureido)oxamide: Another complex compound with potential biological activity.
Uniqueness
This compound stands out due to its combination of a quinoline backbone and a sulfonamide group, which provides unique reactivity and biological activity compared to other similar compounds.
This detailed overview highlights the significance of this compound in various fields, emphasizing its synthetic routes, chemical reactions, applications, and unique properties
Properties
CAS No. |
158729-30-7 |
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Molecular Formula |
C15H10ClN3O4S |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C15H10ClN3O4S/c16-12-7-6-11(9-13(12)19(20)21)18-24(22,23)14-5-1-3-10-4-2-8-17-15(10)14/h1-9,18H |
InChI Key |
XKIHICZPSQYZSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])N=CC=C2 |
Origin of Product |
United States |
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